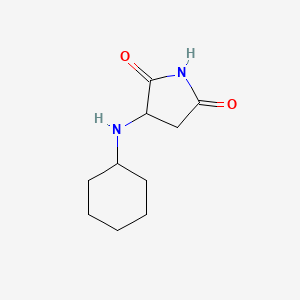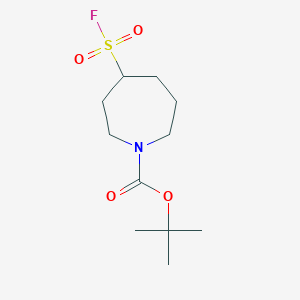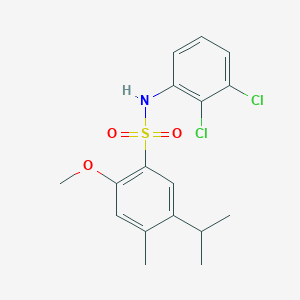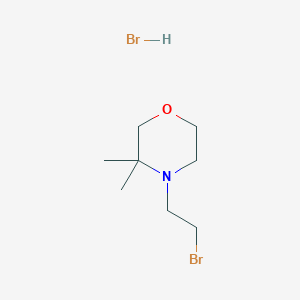
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C22H29N5O4 and its molecular weight is 427.505. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies on Tetrahydroquinoline Derivatives
Orexin Receptor Antagonism and Sleep Modulation : Research indicates that compounds targeting orexin receptors, with structural components similar to tetrahydroquinolines, have been studied for their role in sleep regulation. Blockade of orexin receptors, particularly OX2R, has been shown to initiate and prolong sleep, implicating potential applications in sleep disorders (Dugovic et al., 2009).
Anticancer Properties : Certain tetrahydroquinoline derivatives have been synthesized and tested for their anticancer activities. They have shown moderate to high levels of antitumor activities against various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents (Fang et al., 2016).
Neuroprotective and Neurotoxicological Studies : Some tetrahydroisoquinolines have been evaluated for their neuroprotective or neurotoxicological effects, which could offer insights into neurodegenerative diseases like Parkinson's disease. N-methylation and oxidation of tetrahydroisoquinolines, for instance, have been studied for their potential involvement in the pathogenesis of Parkinson's disease (Naoi et al., 1993).
Chemical Synthesis and Applications
Synthetic Methodologies : Studies have explored the synthesis of novel tetrahydroquinoline derivatives through various chemical reactions, providing valuable methodologies for producing compounds with potential biological activities. These synthetic approaches can lead to the discovery of new drugs with improved pharmacological profiles (Zaki et al., 2017).
Catalysis and Chemical Transformations : The catalytic properties of compounds containing tetrahydroquinoline structures have been investigated, particularly in relation to their potential applications in organic synthesis and industrial processes. For instance, catalytic hydrogenation of nitrogen-containing heterocycles has been demonstrated using molybdenum complexes, showing the versatility of tetrahydroquinoline derivatives in catalysis (Zhu et al., 2008).
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-15-12-20(25-31-15)24-22(29)21(28)23-14-19(27-8-10-30-11-9-27)17-5-6-18-16(13-17)4-3-7-26(18)2/h5-6,12-13,19H,3-4,7-11,14H2,1-2H3,(H,23,28)(H,24,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJIVLFNBOMNJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2368473.png)
![4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid](/img/structure/B2368475.png)
![1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2368476.png)



![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368480.png)



![2-[(4-chlorobenzyl)oxy]-4-[(4-methoxyanilino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2368486.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide](/img/structure/B2368493.png)